
1-乙基-3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚 盐酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound involves several steps, utilizing techniques such as parallel synthesis for efficient production. A notable method for synthesizing related derivatives involves the acid-catalyzed condensation of substituted tryptophol with ethyl propionylacetate or ethyl butyrylacetate, leading to the formation of various indole acetic acids with anti-inflammatory properties (Martel et al., 1976). Another approach described involves the treatment of N-[2-(1H-indol-3-yl)ethyl]alkanamide with phosphorus oxychloride, resulting in a variety of indole derivatives (Bobowski, 1983).
Molecular Structure Analysis
The molecular structure of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride and its analogs has been elucidated using various spectroscopic techniques. Crystal structure determination of related compounds, such as Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, provides insights into the conformation and spatial arrangement of these molecules, contributing to understanding their chemical behavior and interaction with biological targets (Sambyal et al., 2011).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including oxidation, reduction, and condensation, which can modify their chemical properties and biological activities. For instance, the oxidation of N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indole leads to the formation of indol-3-one derivatives, which can be further transformed through hydrolysis and reduction reactions (Latypova et al., 2020).
Physical Properties Analysis
The physical properties of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride and similar compounds, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. The crystal structure analysis helps in understanding these properties by providing detailed information about the molecular arrangement and interactions within the crystal lattice.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with electrophiles and nucleophiles, and stability under various conditions, are essential for the application of these compounds in synthetic chemistry and drug development. Studies on the reactivity of indole derivatives have shown that they can participate in a wide range of chemical reactions, offering the potential for the synthesis of a variety of bioactive molecules (Moriya et al., 1980).
科学研究应用
激动剂活性
- 5-HT6受体激动作用: Mattsson等人(2005年)的研究合成了一系列2-烷基-3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚,发现它们在5-HT6受体上具有强效的激动作用,这些受体是认知增强和治疗神经系统疾病的靶点(Mattsson et al., 2005)。
抗菌特性
- 抗菌活性: El-Sayed等人(2016年)的研究侧重于合成各种N-乙基-3-吲哚杂环化合物,包括1-乙基-3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚衍生物。这些化合物表现出显著的抗菌活性,对于开发新的治疗药物具有重要价值(El-Sayed et al., 2016)。
抗病毒研究
- 抗病毒活性: Ivashchenko等人(2014年)的研究涉及合成各种乙基1,2-二甲基-5-羟基-1H-吲哚-3-羧酸酯及其衍生物,包括结构相关于1-乙基-3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚的化合物。重点是它们对流感和丙型肝炎等病毒的抗病毒活性,突显了这些化合物在抗病毒疗法中的潜力(Ivashchenko et al., 2014)。
抗过敏特性
- 抗过敏剂: Menciu等人(1999年)合成了新的N-(吡啶-4-基)-(吲哚-3-基)乙酰胺和丙酰胺,展示出强效的抗过敏特性。这些与1-乙基-3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚相关的化合物可能有助于开发新的过敏反应治疗(Menciu et al., 1999)。
光物理应用
- 光物理特性: Bozkurt和Doğan(2018年)研究了一种新的4-氮杂吲哚衍生物的光物理特性,其结构相关于1-乙基-3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚。他们发现了独特的光物理行为,如反溶剂色变,表明在传感和光电子学中的应用(Bozkurt & Doğan, 2018)。
合成和结构-活性关系
- 结构-活性关系: Mattsson等人(2013年)的另一项研究侧重于5-氯-2-甲基-3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚类似物的结构-活性关系,探索它们在5-HT6受体上的激动剂特性。这项研究对于理解这些化合物的结构变化如何影响其生物活性至关重要(Mattsson et al., 2013)。
属性
IUPAC Name |
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c1-2-17-11-14(12-7-9-16-10-8-12)13-5-3-4-6-15(13)17;/h3-7,11,16H,2,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNKTWWUDGBHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3=CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2491608.png)
![4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2491609.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2491611.png)
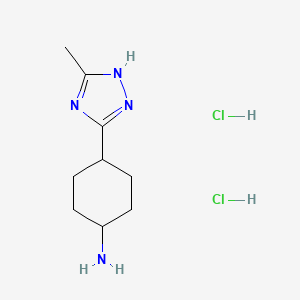
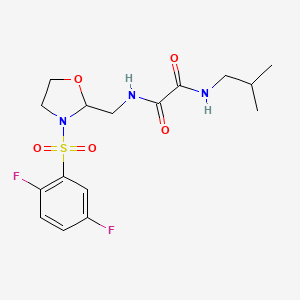
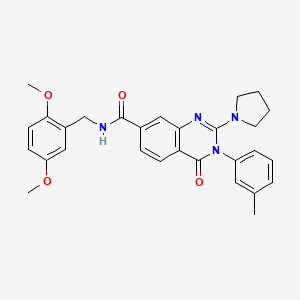
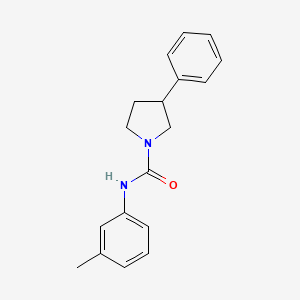
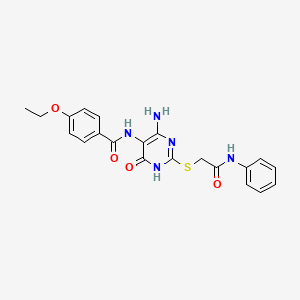
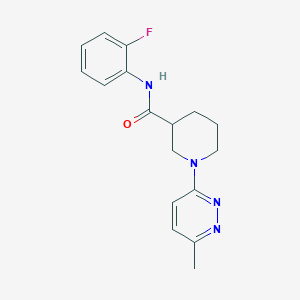
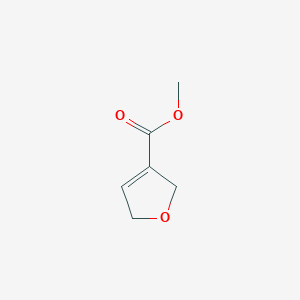
![4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2491622.png)
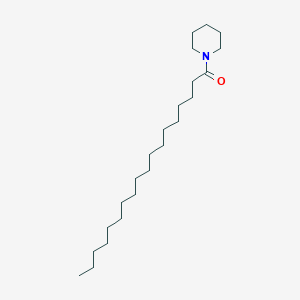
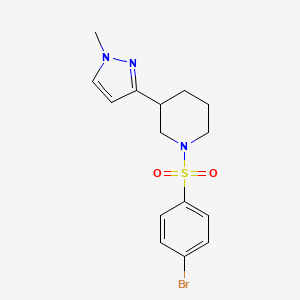
![6-Tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2491630.png)